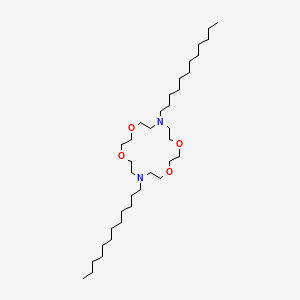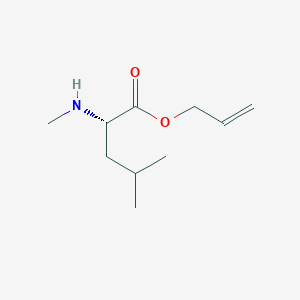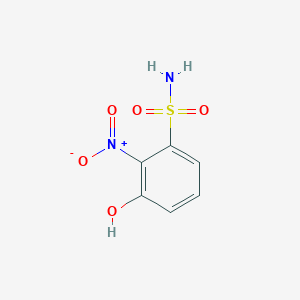
3-Hydroxy-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of nitrobenzenesulfonamides This compound is characterized by the presence of a hydroxyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrobenzenesulfonamide typically involves the nitration of 3-hydroxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminobenzenesulfonamides.
Substitution: N-alkyl or N-acyl derivatives of benzenesulfonamide.
Applications De Recherche Scientifique
3-Hydroxy-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and disrupt cellular processes.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
2-Nitrobenzenesulfonamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Nitrobenzenesulfonamide: The nitro group is positioned differently, leading to variations in chemical behavior and applications.
3-Hydroxybenzenesulfonamide:
Uniqueness: 3-Hydroxy-2-nitrobenzenesulfonamide is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
855426-17-4 |
|---|---|
Formule moléculaire |
C6H6N2O5S |
Poids moléculaire |
218.19 g/mol |
Nom IUPAC |
3-hydroxy-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(9)6(5)8(10)11/h1-3,9H,(H2,7,12,13) |
Clé InChI |
VILHTCKKVANQHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)N)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



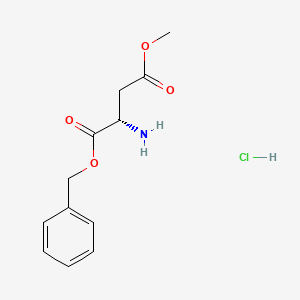


![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)
![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
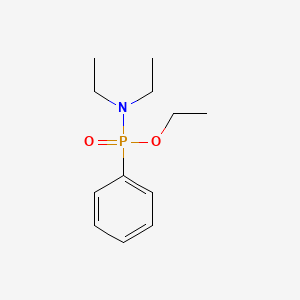
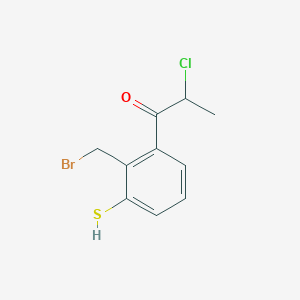
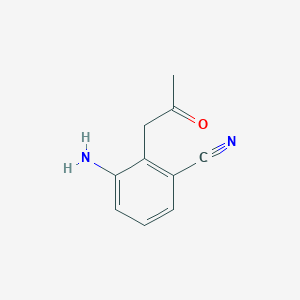
![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
